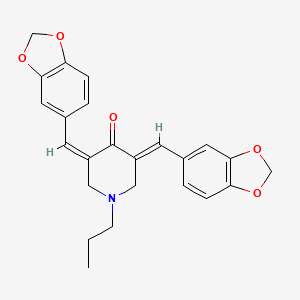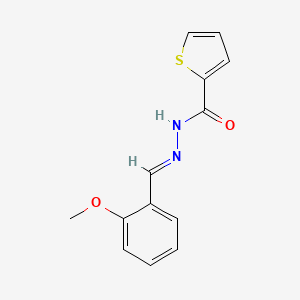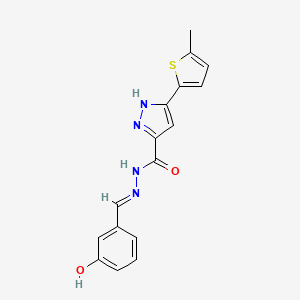![molecular formula C30H29N3O3 B11669080 4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11669080.png)
4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a morpholine ring, a naphthalene moiety, and a benzohydrazide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with formaldehyde to produce morpholin-4-ylmethyl.
Synthesis of the Naphthalene Derivative: The naphthalene moiety is introduced by reacting naphthalene with methoxybenzene under specific conditions to form 4-(naphthalen-2-ylmethoxy)benzene.
Condensation Reaction: The final step involves the condensation of the morpholine derivative with the naphthalene derivative in the presence of a hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and efficiency.
化学反应分析
Types of Reactions
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(morpholin-4-ylmethyl)aniline
- 4-(naphthalen-2-ylmethoxy)piperidine
- 1-(morpholin-4-ylmethyl)-2-naphthol
Uniqueness
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide is unique due to its combination of a morpholine ring, a naphthalene moiety, and a benzohydrazide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific and industrial applications.
属性
分子式 |
C30H29N3O3 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
4-(morpholin-4-ylmethyl)-N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C30H29N3O3/c34-30(27-11-5-24(6-12-27)21-33-15-17-35-18-16-33)32-31-20-23-8-13-29(14-9-23)36-22-25-7-10-26-3-1-2-4-28(26)19-25/h1-14,19-20H,15-18,21-22H2,(H,32,34)/b31-20+ |
InChI 键 |
LEEXEHRIITVOSE-AJBULDERSA-N |
手性 SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC5=CC=CC=C5C=C4 |
规范 SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11669014.png)

![10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11669027.png)


![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide](/img/structure/B11669043.png)
![N-(4-methylphenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B11669056.png)

![Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B11669065.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11669071.png)
![10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11669078.png)
![4-{(1E)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}-2-methoxyphenol](/img/structure/B11669082.png)

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11669087.png)
